5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-3-4-10(11(5-8)16-2)17-12-14-6-9(13)7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINLJJVWQWFCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650603 | |
| Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-03-5 | |
| Record name | 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Condensation Using 2-Bromomalonaldehyde and Amidines
A notable method for preparing 5-bromo-2-substituted pyrimidines involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine derivatives. This approach is advantageous due to its operational simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for scale-up in pharmaceutical and chemical industries.
| Parameter | Details |
|---|---|
| Starting materials | 2-Bromomalonaldehyde, amidine compound |
| Solvent | Glacial acetic acid |
| Additives | 3A molecular sieves |
| Temperature | 80°C during addition, then 100°C for reaction |
| Reaction time | Approximately 8 hours |
| Workup | Cooling, water addition, filtration, washing with ethanol, dichloromethane extraction, drying |
| Yield | Example yield: 33% for 5-bromo-2-phenylpyrimidine |
- 2-Bromomalonaldehyde reacts with the amidine to form the pyrimidine ring via cyclization.
- The bromine atom is retained at the 5-position.
- The substituent at the 2-position corresponds to the amidine derivative used.
Adaptation for 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine:
- The amidine precursor would be substituted with the 2-methoxy-4-methylphenoxy moiety or a suitable precursor that can lead to this substituent.
- The reaction conditions would remain largely the same, with optimization for solubility and reactivity of the substituted amidine.
Halogenation and Substitution via 5-Bromo-2-Chloropyrimidine Intermediate
Another approach involves synthesizing 5-bromo-2-chloropyrimidine as an intermediate, followed by nucleophilic substitution of the chlorine at the 2-position with the desired phenoxy derivative.
| Step | Description |
|---|---|
| Halogenation | 2-Hydroxypyrimidine treated with hydrobromic acid and hydrogen peroxide to introduce bromine at 5-position |
| Chlorination | Intermediate treated with phosphorus oxychloride under organic amine catalysis to chlorinate 2-position |
| Nucleophilic substitution | 2-Chlorine replaced by 2-methoxy-4-methylphenol or its phenolate anion to form the phenoxy substituent |
- Catalysts: Organic amines such as triethylamine, diisopropylethylamine, or N,N-dimethylaniline.
- Temperature: Heating conditions optimized for substitution.
- Purification: Standard purification to isolate the desired this compound.
- The method allows for modular introduction of various substituents at the 2-position.
- High efficiency and improved bromine utilization compared to traditional methods.
High-Temperature Reaction of 4-Halo-5-hydroxy-2(5H)-furanones with Formamide
A classical and economical method for preparing 5-halopyrimidines involves reacting 4-halo-5-hydroxy-2(5H)-furanones with formamide at elevated temperatures (150–200°C). This process can be adapted to prepare 5-bromo-2-substituted pyrimidines by choosing appropriate halogenated furanone precursors.
| Parameter | Details |
|---|---|
| Starting materials | 4-Halo-5-hydroxy-2(5H)-furanone (e.g., 3,4-dibromo-5-hydroxy-2(5H)-furanone) |
| Reagent | Formamide (5-15 moles per mole of furanone) |
| Temperature | 175–185°C (optimal) |
| Optional additives | Boric acid or boric anhydride to improve yield |
| Reaction type | Ring transformation to pyrimidine ring with halogen retention |
| Product isolation | Distillation during reaction, extraction with heptane and chloroform |
| Yield | High yields with boron additives |
- The furanone ring opens and rearranges with formamide to form the pyrimidine ring.
- The halogen at the 5-position is preserved.
- The substituent at the 2-position can be introduced via the halo or phenoxy group on the furanone.
Adaptation for Target Compound:
- Using a 4-(2-methoxy-4-methylphenoxy)-5-bromo-2(5H)-furanone as starting material would yield the desired this compound.
- Careful control of temperature and reactant ratios is essential for optimal yield.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-step condensation (2-bromomalonaldehyde + amidine) | 2-Bromomalonaldehyde, amidine derivative | 80–100°C, 8 hours, acetic acid solvent | Simple, low cost, scalable | Moderate yield (~33%) |
| Halogenation and substitution via 5-bromo-2-chloropyrimidine | 2-Hydroxypyrimidine, HBr, H2O2, POCl3, organic amine, phenol derivative | Heating, catalytic organic amine | High efficiency, modular substitution | Multi-step, requires intermediate isolation |
| High-temp reaction of 4-halo-5-hydroxy-2(5H)-furanone with formamide | 4-Halo-5-hydroxy-2(5H)-furanone, formamide, boric acid | 175–185°C, high temp, excess formamide | Economical, high yield, distillation isolation | High temperature, specialized starting materials |
Research Findings and Notes
- The one-step condensation method is particularly noted for its safety and cost-effectiveness in industrial-scale synthesis, though yields may be improved with further optimization.
- The halogenation-substitution route offers flexibility in introducing various substituents at the 2-position, beneficial for structural analog development.
- The furanone-formamide method is a classic, robust approach that benefits from the use of boron additives to enhance yield and facilitate product isolation by distillation.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
- No direct literature source explicitly details the preparation of this compound; however, the above methods are adaptable for its synthesis by selecting appropriate substituted amidines, phenols, or furanones.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the pyrimidine ring with a phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine serves as a crucial scaffold in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique structure allows for modifications that enhance biological activity. The compound has shown potential in developing antiviral and anticancer agents due to its ability to interact with key enzymes involved in these diseases.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral : Effective against various viral strains by inhibiting viral replication.
- Anticancer : Demonstrates cytotoxicity against cancer cell lines, suggesting potential use in cancer therapeutics.
- Anti-inflammatory : Reduces inflammation markers, indicating promise for treating inflammatory diseases.
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Halogenation | Bromination of pyrimidine precursor |
| 2 | Coupling | Reaction with methoxy-4-methylphenol |
| 3 | Purification | Chromatographic techniques to isolate product |
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science. Its structural properties make it suitable for developing novel materials with specific electronic or optical characteristics.
Case Study: Polymer Development
In a recent study, researchers utilized this compound as a building block in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of the pyrimidine moiety improved the material's performance under stress conditions.
Comparative Analysis with Related Compounds
The structural uniqueness of this compound enhances its biological activity compared to similar compounds. Below is a comparative analysis:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c)
- Structure: Replaces the 2-methoxy-4-methylphenoxy group with a 4-trifluoromethoxy substituent.
- Key Differences: The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring compared to the methoxy group in the target compound. This alters reactivity in cross-coupling reactions . Synthetic Yield: 79% (vs.
5-Bromo-2-methoxypyrimidin-4-amine (CAS: 148214-56-6)
- Structure: Features an amine group at position 4 instead of the phenoxy substituent.
- Key Differences :
5-Bromo-2,4-dimethoxypyrimidine (CAS: 56686-16-9)
Impact of Substituent Position and Size
5-Bromo-4-(2-methylphenyl)pyrimidine (CAS: 941294-34-4)
- Structure : A methylphenyl group is directly attached at position 4.
- Key Differences: The absence of an ether linkage reduces conformational flexibility compared to the phenoxy group in the target compound. Steric hindrance from the ortho-methyl group may hinder access to the pyrimidine ring in catalytic reactions .
5-Bromo-2-(4-chlorophenoxy)methoxypyrimidine (4e)
- Structure: Substitutes the methyl group with chlorine on the phenoxy ring.
- Melting Point: 102°C (vs.
5-Bromo-2-methoxypyrimidine (CAS: 14001-66-2)
- Structure : Simplest analog with only a methoxy group at position 2.
- Key Differences: Molecular Weight: 189.01 g/mol (vs. 299.14 g/mol for the target compound), highlighting the impact of the phenoxy group on lipophilicity. Lacks steric bulk, making it more reactive in nucleophilic substitutions .
5-Bromo-2-(methylsulphonyl)pyrimidine (CAS: 1379324-53-4)
Crystallographic and Physicochemical Comparisons
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
- Crystal Structure : Pyrimidine and pyrazoline rings form a dihedral angle of 10.81°, with nitro groups perpendicular to the pyrazoline plane.
- Key Differences :
- Intermolecular C–H···N and C–H···O interactions stabilize the crystal lattice, a feature absent in the target compound due to its simpler substituents .
Biological Activity
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, biological properties, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the molecular formula , featuring a pyrimidine ring substituted with a bromine atom and a methoxy-4-methylphenoxy group. This specific substitution pattern enhances its biological activity compared to other derivatives, making it a subject of interest for further research and development.
Synthesis
The synthesis of this compound has been reported with a yield of approximately 24% for batches of about 70 kg, indicating its scalability for industrial applications. The synthetic route typically involves the bromination of pyrimidine derivatives followed by the introduction of the methoxy-4-methylphenoxy moiety through nucleophilic substitution reactions.
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity : The compound shows significant potential in inhibiting viral enzymes, positioning it as a candidate for antiviral drug development. Its structural similarity to other active compounds suggests it may interfere with viral replication mechanisms.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
- Interaction with Receptors : The phenoxy group in the compound is crucial for its activity against serotonin receptors, which are implicated in mood disorders and anxiety. Research has highlighted its affinity for various serotonin receptor subtypes, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A study evaluated the compound's effects on HT-29 colon cancer cells, revealing that it could induce cell cycle arrest and apoptosis through intrinsic pathways. The mechanism involved downregulation of metalloproteinases associated with cancer cell migration and invasion .
- Neuropharmacological Effects : Research focusing on the serotonin receptor interactions demonstrated that modifications to the phenoxy group could enhance binding affinity and selectivity towards specific receptor subtypes, potentially leading to new antidepressant therapies .
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the aggregation of amyloid-beta proteins, linking it to neuroprotective effects relevant in Alzheimer's disease research.
Comparative Analysis
To better understand its biological potential, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | Exhibits antiviral properties | |
| 5-Methoxy-2-(4-methylphenoxy)pyrimidine | Lacks bromination but retains similar activity | |
| 5-Chloro-2-(4-methylphenoxy)pyrimidine | Chlorinated analogue with different reactivity |
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine?
Methodological Answer:
The compound is typically synthesized via aromatic nucleophilic substitution (SNAr) reactions. For example:
- Step 1: React 5-bromo-2-chloropyrimidine with 2-methoxy-4-methylphenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or NMP at 80–100°C for 6–12 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Yield Optimization: Use excess phenol derivative (1.2–1.5 eq) and monitor reaction progress by TLC or LC-MS.
Key Data:
- Typical yields: 70–85% .
- Purity verification: HPLC (>98%) or ¹H/¹³C NMR (absence of residual solvent peaks) .
Advanced: How can SHELX software address crystallographic challenges in refining this compound’s structure?
Methodological Answer:
SHELX programs (e.g., SHELXL, SHELXD) are critical for resolving:
- Twinned Crystals: Use the
TWINandBASFcommands in SHELXL to model twinning fractions and refine against high-resolution data (e.g., <1.0 Å) . - Disordered Moieties: Apply restraints (e.g.,
SIMU,DELU) to stabilize refinement of flexible groups like methoxy or methyl substituents. - Hydrogen Bonding: Generate hydrogen-bond tables using
HTABin SHELXL, validated against intermolecular distances (e.g., C–H···N contacts: 3.5–3.7 Å) .
Case Study:
A study reported R-factor convergence at 0.024 using SHELXL, with anisotropic displacement parameters (ADPs) refined for all non-H atoms .
Basic: Which spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s anisotropic effect) .
- FT-IR: Confirm ether (C–O–C stretch at ~1250 cm⁻¹) and pyrimidine ring (C=N stretch at ~1600 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions (λmax ~260–280 nm in acetonitrile) for purity assessment .
Validation:
Compare experimental data with computational predictions (e.g., Gaussian DFT calculations for IR/NMR) .
Advanced: How to resolve contradictions in crystallographic data between studies?
Methodological Answer:
Discrepancies may arise from:
- Experimental Conditions: Temperature during data collection (e.g., 100 K vs. room temperature) affects unit cell parameters .
- Software Parameters: SHELXL refinement strategies (e.g., weighting schemes, hydrogen treatment) influence R-factors .
- Sample Purity: Impurities (e.g., unreacted starting material) can distort lattice symmetry.
Resolution Strategy:
- Re-refine raw data from conflicting studies using consistent protocols.
- Cross-validate with spectroscopic data (e.g., NMR crystallography) .
Advanced: How does density functional theory (DFT) enhance understanding of this compound’s electronic properties?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal:
- Molecular Electrostatic Potential (MEP): Highlights nucleophilic/electrophilic sites (e.g., bromine as an electrophilic hotspot) .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
- Hydrogen Bonding: Simulated interaction energies (e.g., C–H···N: ~2.5 kcal/mol) match crystallographic observations .
Application Example:
A DFT-optimized structure showed a 0.02 Å RMSD from X-ray data, validating computational models .
Basic: What crystallization techniques yield high-quality single crystals for X-ray analysis?
Methodological Answer:
- Slow Evaporation: Dissolve the compound in a 1:1 ethanol/dichloromethane mixture and allow gradual solvent evaporation at 4°C .
- Diffusion Method: Layer hexane over a saturated DCM solution to induce slow nucleation.
- Crystal Handling: Mount crystals in Paratone-N oil to prevent desiccation during data collection .
Key Parameters:
- Crystal size: 0.2 × 0.2 × 0.1 mm³.
- Data collection temperature: 100(2) K .
Advanced: How to analyze intermolecular interactions in the solid state?
Methodological Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify interaction types (e.g., H···Br contacts: 5–10% contribution) .
- Topology Analysis (AIM): Calculate bond critical points (BCPs) for hydrogen bonds using Multiwfn software .
- Packing Diagrams: Generate with Mercury (CCDC) to visualize 1D chains or 2D layers stabilized by C–H···O/N interactions .
Example:
A study identified C–H···N (2.52 Å) and π-π stacking (3.6 Å) as dominant packing forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
